

An In-depth Technical Guide to 2-Chloro-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-nitroanisole

Cat. No.: B1210655

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of 2-chloro-1-methoxy-4-nitrobenzene, a key chemical intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, discusses its applications in drug discovery and organic synthesis, and outlines its safety and toxicity profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

2-Chloro-1-methoxy-4-nitrobenzene is an aromatic organic compound characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzene ring. These groups impart specific reactivity and properties to the molecule, making it a versatile precursor in multi-step organic syntheses.^{[1][2]} Its IUPAC name is 2-chloro-1-methoxy-4-nitrobenzene.^[3]

Table 1: Physicochemical Properties of 2-Chloro-1-methoxy-4-nitrobenzene

Property	Value	Source(s)
IUPAC Name	2-chloro-1-methoxy-4-nitrobenzene	[3]
CAS Number	4920-79-0	
Molecular Formula	C ₇ H ₆ ClNO ₃	[3]
Molecular Weight	187.58 g/mol	[3]
Appearance	Light yellow to yellow crystalline powder	[2]
Melting Point	94 °C	
Boiling Point	286.6 ± 20.0 °C (Predicted)	
Density	1.366 ± 0.06 g/cm ³ (Predicted)	

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene is the electrophilic nitration of 1-chloro-4-methoxybenzene (p-chloroanisole).[1] In this reaction, the methoxy group acts as a strong activating, ortho-, para-director, while the chlorine atom is a deactivating, yet also ortho-, para-directing substituent.[1] The strong activating effect of the methoxy group directs the incoming nitro group predominantly to the position ortho to it (and meta to the chlorine).

Experimental Protocol: Nitration of 1-Chloro-4-methoxybenzene

This protocol describes a general procedure for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene.

Materials and Reagents:

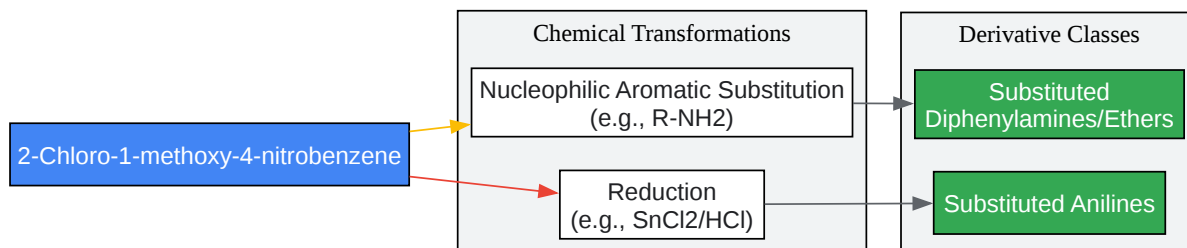
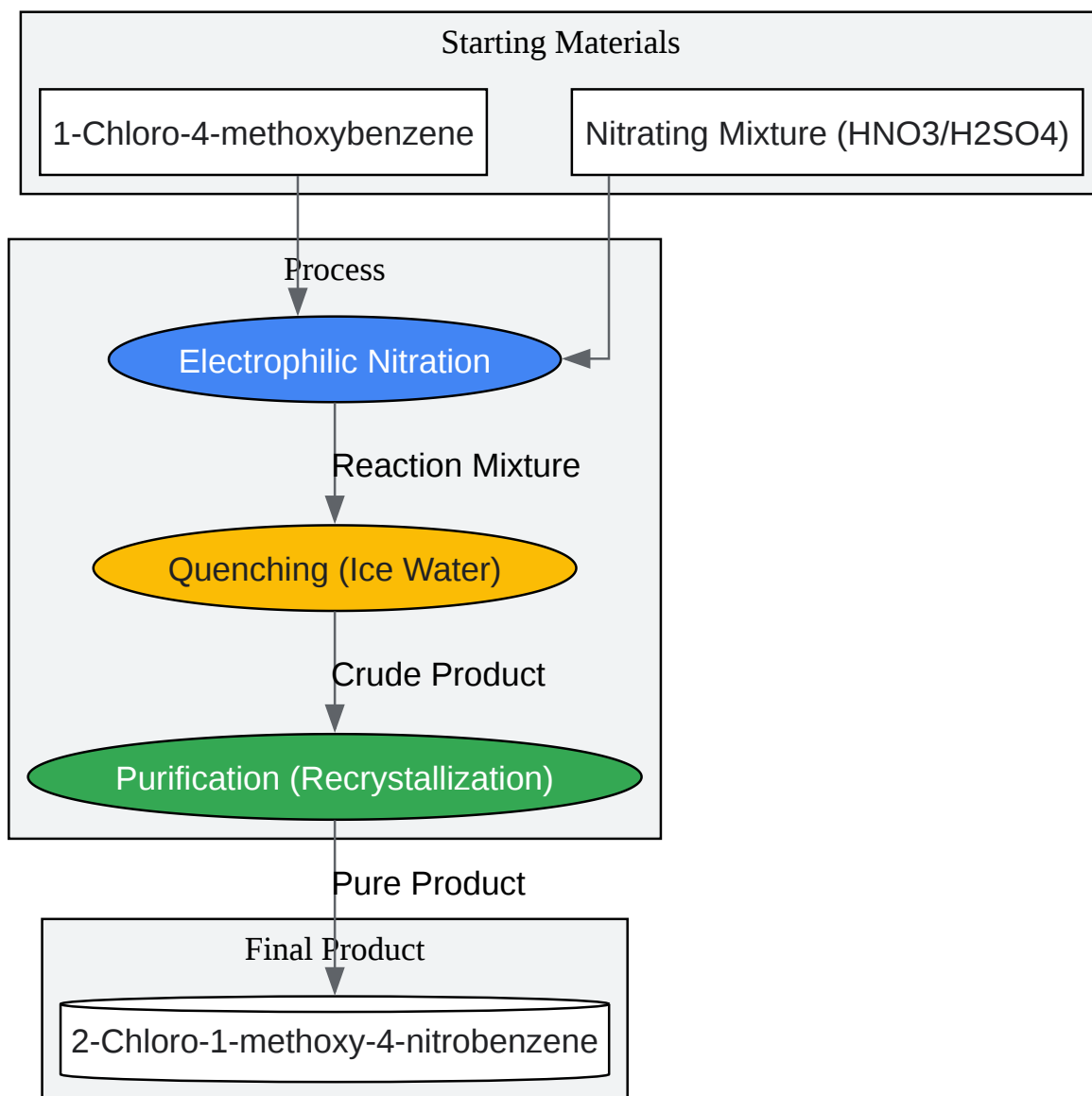
- 1-chloro-4-methoxybenzene
- Concentrated Sulfuric Acid (98%)

- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water
- Sodium Bicarbonate solution (5%)
- Ethanol
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Beaker
- Büchner funnel and flask

Procedure:

- **Preparation of Nitrating Mixture:** In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a molar excess of concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
- **Reaction Setup:** Place 1-chloro-4-methoxybenzene into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.
- **Nitration:** Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-chloro-4-methoxybenzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. A solid precipitate of 2-chloro-1-methoxy-4-nitrobenzene will form.
- Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water until the filtrate is neutral. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
- Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-1-methoxy-4-nitrobenzene as a yellow crystalline solid.
- Drying: Dry the purified product in a vacuum oven at a low temperature.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methoxy-1-nitrobenzene|High-Purity Research Chemical [benchchem.com]
- 2. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]
- 3. 2-Chloro-1-methoxy-4-nitrobenzene | C₇H₆ClNO₃ | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-1-methoxy-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210655#iupac-name-for-2-chloro-1-methoxy-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com